2-Furonitrile

Description

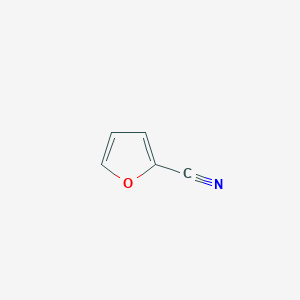

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDXXGXWFJCXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210707 | |

| Record name | 2-Furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-90-3 | |

| Record name | 2-Furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRK86H722 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furonitrile: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-furonitrile. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for its synthesis and characterization are also included, alongside a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as 2-cyanofuran, is a colorless to light yellow liquid.[1][2] It is a derivative of furan (B31954) with a nitrile group attached at the 2-position.[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | Furan-2-carbonitrile | [3] |

| Synonyms | 2-Cyanofuran, 2-Furancarbonitrile, 2-Furyl cyanide | [1][3] |

| CAS Number | 617-90-3 | [3] |

| Chemical Formula | C₅H₃NO | [3] |

| Molecular Weight | 93.08 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| SMILES | N#Cc1ccco1 | [3] |

| InChI Key | YXDXXGXWFJCXEB-UHFFFAOYSA-N | [3] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 147-148 °C | [5] | |

| Boiling Point | 146-148 °C | at 1 atm | [3][5] |

| Density | 1.064 g/mL | at 25 °C | [3][5] |

| Refractive Index | 1.479 | at 20 °C | [3] |

| Flash Point | 35 °C (95 °F) | closed cup | [3][6] |

| Vapor Pressure | 3.98 mmHg | at 25 °C | [7] |

Chemical Properties

| Property | Value | Source(s) |

| Solubility | Slightly soluble in water; Soluble in most common organic solvents. | [5][7] |

| Stability | Stable under recommended storage conditions. | [6] |

| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases. | [8] |

Experimental Protocols

Synthesis of this compound via a Two-Step Process from Furfural (B47365)

A common laboratory-scale synthesis of this compound involves a two-step process starting from furfural. The first step is the formation of 2-furfuryl aldoxime, which is then dehydrated to yield this compound.[9]

Materials:

-

2-Furaldehyde (120.72 mmol)

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl, 144.86 mmol)

-

Sodium carbonate (Na₂CO₃, 72.43 mmol)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, mix 2-furaldehyde (120.72 mmol) with 20 mL of water.

-

Add hydroxylamine hydrochloride (144.86 mmol) to the mixture.

-

Prepare a solution of sodium carbonate (72.43 mmol) in 30 mL of water and add it dropwise to the reaction mixture.

-

Allow the reaction to proceed overnight with stirring.

-

After the reaction is complete, extract the mixture three times with equal volumes of ethyl acetate.

-

Combine the organic layers, wash with water, and dry over magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the 2-furfuryl aldoxime product as a yellow powder.

While a detailed, publicly available, step-by-step laboratory protocol for this specific dehydration is not readily found in sources like Organic Syntheses, the transformation can be achieved under various conditions. One patented method involves heating the aldoxime intermediate with a hydroxylamine salt in a high-boiling solvent.[10] Another general approach involves heating the aldoxime in dimethyl sulfoxide (B87167) (DMSO).[3]

General Reaction Conditions (based on literature):

-

Method 1 (Patent EP0043598B1): Heat a mixture of furfural and a hydroxylamine salt (in molar excess) in N-methyl-2-pyrrolidone (NMP) at a temperature between 120 °C and 165 °C. The furonitrile is then isolated by distillation.[10] This suggests that the intermediate aldoxime, formed in situ, is dehydrated under these conditions.

-

Method 2 (General Dehydration): Heating furfural aldoxime in a solvent such as dimethyl sulfoxide (DMSO) can effect the dehydration to the nitrile.[3]

Characterization of this compound

The infrared spectrum of this compound provides key information about its functional groups.

-

Experimental Method (FTIR): A common method for obtaining the IR spectrum of a liquid sample like this compound is by using a Fourier Transform Infrared (FTIR) spectrometer with a neat sample placed between potassium bromide (KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Key Spectral Features: The most prominent and characteristic peak in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. Other significant peaks correspond to the C-H stretching of the furan ring (around 3100 cm⁻¹), C=C stretching of the ring (around 1500-1600 cm⁻¹), and the C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹).

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

Experimental Method: NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

-

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of this compound will show three signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns are characteristic of a 2-substituted furan.

-

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display five signals: four for the carbons of the furan ring and one for the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Experimental Method (GC-MS): A common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer for ionization and analysis.

-

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 93). The fragmentation pattern will be characteristic of the furan and nitrile moieties.

Mandatory Visualizations

Synthetic Workflow of this compound

Caption: Synthetic workflow for the two-step preparation of this compound from furfural.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)$_{{2}}$ under solvent-free conditions [comptes-rendus.academie-sciences.fr]

Spectroscopic Profile of 2-Furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-furonitrile (also known as furan-2-carbonitrile), a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the furan (B31954) ring.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~7.7 | Doublet of doublets | J ≈ 1.8, 0.8 | H5 |

| ~7.3 | Doublet of doublets | J ≈ 3.6, 0.8 | H3 |

| ~6.6 | Doublet of doublets | J ≈ 3.6, 1.8 | H4 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals for the five carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~148 | C5 |

| ~125 | C3 |

| ~118 | C4 |

| ~128 | C2 (carbon bearing the nitrile group) |

| ~110 | -C≡N (nitrile carbon) |

Note: These are predicted values based on typical chemical shifts for furan and nitrile compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is for a neat sample, which is a common method for liquid samples.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | =C-H stretch (furan ring) |

| ~2230 | Strong | -C≡N stretch (nitrile) |

| ~1580, ~1470, ~1380 | Medium-Strong | C=C and C-C stretching (furan ring) |

| ~1015 | Strong | C-O-C stretch (furan ring) |

| ~930, ~880, ~760 | Strong | C-H out-of-plane bending (furan ring) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion and characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 93 | High | [C₅H₃NO]⁺ (Molecular Ion) |

| 65 | Medium | [C₄H₃N]⁺ (Loss of CO) |

| 64 | High | [C₄H₂N]⁺ (Loss of CHO) |

| 38 | Medium | [C₃H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A small drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

-

The sample holder with the prepared salt plates is placed in the spectrometer's beam path.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction or by a direct insertion probe. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Synthesis of 2-Furonitrile from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-furonitrile, a valuable chemical intermediate, from the renewable platform chemical furfural (B47365). The document details various methodologies, including industrial processes and modern chemoenzymatic strategies. It is designed to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Introduction

This compound, also known as 2-cyanofuran, is a furan (B31954) derivative containing a nitrile group. Its unique chemical structure makes it a versatile building block in the synthesis of pharmaceuticals, fine chemicals, and potential sweetening agents.[1] The synthesis of this compound from furfural, a bio-based aldehyde derived from lignocellulosic biomass, represents a key transformation in the valorization of renewable resources. This guide explores the most significant methods for this conversion, with a focus on providing actionable experimental details and comparative analysis.

Synthetic Methodologies

Several distinct approaches have been developed for the synthesis of this compound from furfural. These can be broadly categorized into direct conversion methods and two-step processes involving an intermediate.

Industrial Vapor-Phase Ammoxidation

The primary industrial method for this compound production is the vapor-phase ammoxidation of furfural.[2] This process involves the reaction of furfural with ammonia (B1221849) in the presence of a catalyst at high temperatures.

Reaction Scheme:

Furfural + NH₃ + O₂ → this compound + H₂O

Catalyst: Bismuth molybdate (B1676688) is a commonly employed catalyst for this reaction.[2]

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 440–480 °C.[2]

While this method is suitable for large-scale industrial production, the high energy requirements and harsh reaction conditions can be disadvantageous for laboratory-scale synthesis or for the production of sensitive compounds.

One-Pot Synthesis from Furfural and Hydroxylamine (B1172632) Salts

A more direct and laboratory-friendly approach involves the one-pot reaction of furfural with a hydroxylamine salt. This method circumvents the need for isolating the intermediate oxime.

A patented process describes the synthesis of this compound by reacting furfural with hydroxylamine hydrochloride in N-methyl pyrrolidone (NMP) at elevated temperatures.[3] The reaction proceeds in a single step, and the product can be isolated by distillation.[3]

Reaction Scheme:

Furfural + NH₂OH·HCl → this compound + 2H₂O + HCl

Chemoenzymatic Synthesis via 2-Furaldehyde Oxime

A greener and increasingly popular approach is the chemoenzymatic synthesis, which involves two main steps: the chemical synthesis of 2-furaldehyde oxime from furfural, followed by the enzymatic dehydration of the oxime to this compound.[4][5] This method offers high selectivity and operates under mild reaction conditions.

Overall Reaction Pathway:

Caption: Chemoenzymatic synthesis of this compound from furfural.

This two-step process allows for the optimization of each reaction independently, leading to high overall yields.

Experimental Protocols

Synthesis of 2-Furaldehyde Oxime from Furfural

This protocol is adapted from a method utilizing hydroxylamine hydrochloride and sodium carbonate in an aqueous medium.[6]

Materials:

-

Furfural

-

Hydroxylammonium chloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve furfural (1 equivalent) and hydroxylammonium chloride (1.2 equivalents) in water.

-

Slowly add a solution of sodium carbonate (0.6 equivalents) in water dropwise to the mixture.

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the 2-furaldehyde oxime product can be extracted with ethyl acetate.

-

The organic layers are combined, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-furaldehyde oxime, which can be used in the next step without further purification.

Enzymatic Dehydration of 2-Furaldehyde Oxime to this compound

This protocol utilizes a whole-cell biocatalyst expressing an aldoxime dehydratase.[1]

Materials:

-

2-Furaldehyde oxime

-

Recombinant E. coli cells expressing aldoxime dehydratase (Oxd)

-

Potassium phosphate (B84403) buffer (PPB), 50 mM, pH 7.0

-

Acetonitrile

Procedure:

-

Prepare a solution of 2-furaldehyde oxime (e.g., 55.5 mg) in a minimal amount of ethanol (e.g., 0.5 mL) to act as a co-solvent.[1]

-

In a reaction vessel, add the 2-furaldehyde oxime solution to the potassium phosphate buffer (e.g., 4.5 mL) containing the recombinant E. coli cells (e.g., 30 mg·mL⁻¹, wet cell weight).[1]

-

Stir the mixture at room temperature for a specified time (e.g., 2 hours).[1]

-

To stop the reaction and precipitate the cells, centrifuge the mixture (e.g., at 12,000 x g for 5 minutes).[1]

-

The supernatant containing the this compound product is collected. The concentration can be determined by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Chemoenzymatic Synthesis:

Caption: Experimental workflow for the two-step chemoenzymatic synthesis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound from furfural.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Vapor-Phase Ammoxidation | Bismuth Molybdate | Gas Phase | 440 - 480 | Continuous | High (Industrial) | [2] |

| One-Pot Synthesis | Hydroxylamine hydrochloride | N-Methyl Pyrrolidone | 120 - 165 | 5 - 60 min | Quantitative | [3] |

| Chemoenzymatic Synthesis | ||||||

| Step 1: Oximation | Hydroxylamine hydrochloride, Sodium carbonate | Water | Room Temp. | ~3 h | Quantitative | [6] |

| Step 2: Dehydration | Aldoxime Dehydratase (Oxd) | Water/Ethanol | Room Temp. | 2 h | High | [1] |

Conclusion

The synthesis of this compound from furfural can be achieved through several effective methods. The choice of a particular synthetic route will depend on the desired scale of production, available equipment, and environmental considerations. Industrial-scale production favors vapor-phase ammoxidation due to its continuous nature and high throughput. For laboratory-scale synthesis, the one-pot reaction with hydroxylamine hydrochloride in NMP offers a rapid and high-yielding alternative. The chemoenzymatic approach stands out as a sustainable and highly selective method, operating under mild conditions and avoiding the use of harsh reagents. This makes it an attractive option for the synthesis of high-purity this compound, particularly in the context of pharmaceutical and fine chemical manufacturing. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most appropriate synthetic strategy for a given application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Aldoxime Dehydratase Mutants as Improved Biocatalysts for a Sustainable Synthesis of Biorenewables-Based this compound [mdpi.com]

- 6. sctunisie.org [sctunisie.org]

Stability and Storage of 2-Furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Furonitrile. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the safety and efficacy of potential pharmaceutical products. This guide synthesizes available data on its stability profile, outlines potential degradation pathways, and provides detailed protocols for its assessment.

Core Stability Profile

This compound is a colorless to light yellow liquid that is generally stable under recommended storage conditions.[1] However, its reactivity, dictated by the furan (B31954) ring and the nitrile functional group, makes it susceptible to degradation under specific environmental stresses. Key stability considerations include its flammability and incompatibility with strong acids, bases, oxidizing agents, and reducing agents.

General Storage Recommendations

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes its known physical properties and general stability information, which are crucial for handling and storage.

| Parameter | Value | Citation(s) |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 146-148 °C | [2] |

| Flash Point | 35 °C (95 °F) | [2][3] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [1] |

| Storage Temperature | Cool, dry place | [1] |

| Stability | Stable under recommended storage conditions | [1] |

Potential Degradation Pathways

Based on the chemical nature of the furan ring and the nitrile group, several degradation pathways can be postulated under stress conditions.

Hydrolysis

Under acidic or basic conditions, the nitrile group of this compound is susceptible to hydrolysis. In the presence of strong acids, the primary product is likely 2-furancarboxylic acid, proceeding through a 2-furancarboxamide intermediate.[1] Similarly, strong bases will facilitate the hydrolysis to the corresponding carboxylate salt. The furan ring itself can be unstable in strong acidic conditions, potentially leading to ring-opening reactions.

Oxidation

Strong oxidizing agents can lead to the degradation of the furan ring, which is sensitive to oxidation. The reaction products will depend on the specific oxidant used but could involve ring-opening to form unsaturated dicarbonyl compounds.

Reduction

Reducing agents can transform the nitrile group into a primary amine (2-aminomethylfuran).[5] The choice of reducing agent will influence the reaction's efficiency and selectivity.

The following diagram illustrates the predicted primary degradation pathways for this compound under hydrolytic, oxidative, and reductive stress.

Experimental Protocol for Forced Degradation Studies

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Objective

To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials

-

This compound (high purity)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (B78521) (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Phosphate buffer

-

Primary reference standards for any known impurities

Stress Conditions

-

Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of ACN and 1N HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a 1:1 mixture of ACN and 1N NaOH. Store at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a 1:1 mixture of ACN and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store solid this compound at 105°C for 24 hours.

-

Photostability: Expose a solution of this compound in ACN to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Sample Analysis

Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradants.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.[8][9]

Analytical Method: Stability-Indicating HPLC-UV

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

-

Injection Volume: 10 µL

The following workflow diagram outlines the process for conducting a forced degradation study.

Conclusion

This compound is a stable compound under recommended storage conditions, but it is susceptible to degradation under hydrolytic, oxidative, and reductive stress. Understanding these potential degradation pathways is essential for researchers and drug development professionals to ensure the quality and reliability of their work. The provided experimental protocol for forced degradation studies offers a systematic approach to investigate the stability of this compound and to develop a robust, stability-indicating analytical method. This knowledge is fundamental for the successful application of this compound in its various scientific and industrial uses.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 99 617-90-3 [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 2-Furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical properties of 2-Furonitrile (C₅H₃NO), a heterocyclic nitrile with applications in medicinal chemistry and materials science. By employing Density Functional Theory (DFT) calculations, this document provides a comprehensive overview of the molecule's structural, vibrational, and electronic characteristics, offering crucial insights for molecular modeling, drug design, and materials development.

Molecular Structure and Geometry

The equilibrium geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable method for computational chemistry. The resulting bond lengths and bond angles provide a precise three-dimensional representation of the molecule at its lowest energy state. This foundational data is essential for understanding the molecule's steric and electronic properties and serves as a starting point for more complex simulations such as molecular docking and dynamics.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.363 | C5-O1-C2 | 106.6 |

| C2-C3 | 1.371 | O1-C2-C3 | 110.7 |

| C3-C4 | 1.425 | C2-C3-C4 | 107.5 |

| C4-C5 | 1.365 | C3-C4-C5 | 107.6 |

| C5-O1 | 1.367 | C4-C5-O1 | 107.6 |

| C2-C6 | 1.433 | O1-C2-C6 | 115.8 |

| C6-N7 | 1.158 | C3-C2-C6 | 133.5 |

| C3-H8 | 1.078 | C2-C6-N7 | 179.1 |

| C4-H9 | 1.080 | C2-C3-H8 | 129.3 |

| C5-H10 | 1.078 | C4-C3-H8 | 123.2 |

| C3-C4-H9 | 127.3 | ||

| C5-C4-H9 | 125.1 | ||

| C4-C5-H10 | 128.8 | ||

| O1-C5-H10 | 123.6 |

Vibrational Analysis

The vibrational frequencies of this compound were calculated at the same level of theory to provide a theoretical infrared (IR) spectrum. This analysis is crucial for identifying the molecule's characteristic vibrational modes and can be used to interpret experimental spectroscopic data. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds. The nitrile (C≡N) stretching frequency is a particularly strong and characteristic peak in the IR spectrum.

Table 2: Calculated Vibrational Frequencies of this compound

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 458 | Ring deformation |

| 2 | 585 | C-C-N bend |

| 3 | 618 | Ring deformation |

| 4 | 760 | C-H out-of-plane bend |

| 5 | 845 | C-H out-of-plane bend |

| 6 | 884 | Ring breathing |

| 7 | 938 | C-H out-of-plane bend |

| 8 | 1022 | C-H in-plane bend |

| 9 | 1077 | C-O stretch |

| 10 | 1108 | C-H in-plane bend |

| 11 | 1187 | C-C stretch |

| 12 | 1243 | C-H in-plane bend |

| 13 | 1391 | Ring stretch |

| 14 | 1481 | Ring stretch |

| 15 | 1583 | C=C stretch |

| 16 | 2245 | C≡N stretch |

| 17 | 3135 | C-H stretch |

| 18 | 3150 | C-H stretch |

| 19 | 3172 | C-H stretch |

Electronic Properties and Reactivity

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined to assess its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. The dipole moment was also calculated to understand the molecule's polarity.

Table 3: Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap | 6.06 eV |

| Dipole Moment | 4.45 Debye |

Methodologies

Computational Protocol

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Electronic properties, including HOMO and LUMO energies and the dipole moment, were also calculated at the B3LYP/6-311++G(d,p) level of theory.

Visualizations

Molecular Structure and Atom Numbering

The optimized molecular structure of this compound, with the atom numbering scheme used in the data tables, is depicted below. This visualization aids in the interpretation of the geometrical parameters.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.

2-Furonitrile: A Technical Guide to its Application as a Bioisostere in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor. This technical guide provides an in-depth exploration of 2-furonitrile, a five-membered heterocyclic nitrile, as a versatile bioisostere in modern drug design. While the nitrile group itself is a well-established bioisostere for various functionalities, the incorporation of the furan (B31954) ring introduces unique electronic and conformational properties that can be exploited to fine-tune drug candidates. This document will delve into the physicochemical characteristics of this compound, its synthesis, potential bioisosteric applications with supporting data where available, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its rational application in drug design. This compound presents a unique combination of aromaticity, polarity, and hydrogen bonding capability.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₅H₃NO | [1][2] |

| Molecular Weight | 93.08 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 146-148 °C | [1] |

| Density | 1.064 g/mL at 25 °C | [1] |

| LogP (calculated) | 0.5-1.0 (estimated) | |

| Hydrogen Bond Acceptors | 2 (oxygen and nitrogen) | |

| Hydrogen Bond Donors | 0 | |

| Polar Surface Area | 36.6 Ų (calculated) |

These properties suggest that this compound can introduce polarity into a molecule, potentially improving solubility and interactions with biological targets, while its relatively low molecular weight makes it an attractive building block for fragment-based drug design.

Synthesis of this compound and its Derivatives

The accessibility of a scaffold is a crucial consideration for its use in medicinal chemistry. This compound can be synthesized through various methods, with the industrial-scale production often relying on the ammoxidation of furfural.[1] For laboratory-scale synthesis and the preparation of derivatives, several routes are available.

A common laboratory synthesis involves the dehydration of 2-furamide. This can be achieved using various dehydrating agents.

The synthesis of more complex derivatives often involves the modification of a pre-existing furan ring or the construction of the furan ring itself, followed by the introduction of the nitrile group.

This compound as a Bioisostere

The nitrile group is a classical bioisostere for halogens, the carbonyl group, and to a lesser extent, hydroxyl and carboxyl groups.[3] The this compound moiety as a whole can be considered a bioisostere for larger aromatic systems like the benzonitrile (B105546) or even a substituted phenyl ring. The furan ring's electronic properties, being more electron-rich than benzene, and the presence of the oxygen heteroatom can lead to different interactions with biological targets and metabolic enzymes.

Potential Bioisosteric Replacements:

-

Benzonitrile: The replacement of a benzonitrile group with this compound can alter the molecule's size, shape, and electronic distribution. This can impact binding affinity, selectivity, and pharmacokinetic properties. The furan oxygen can act as a hydrogen bond acceptor, a feature absent in the benzonitrile ring.

-

Phenyl Ring: In certain contexts, the this compound moiety can mimic a substituted phenyl ring, particularly one with an electron-withdrawing substituent. This can be a strategy to reduce lipophilicity and potentially improve metabolic stability.[4][5][6][7][8]

Biological Activity of this compound Containing Compounds

While direct comparative studies are scarce, numerous furan-containing compounds, including those with a nitrile group, have demonstrated significant biological activity.[9][10][11][12] These examples highlight the potential of the this compound scaffold in generating bioactive molecules.

Table 2: Examples of Biological Activity of Furan-2-carbonitrile Derivatives

| Compound Class | Biological Activity | Target/Cell Line | IC₅₀/Activity | Reference |

| Furo[3,2-b]indole derivatives | Anticancer | A498 (renal cancer) | Significant inhibitory activity | [13] |

| Furan-based derivatives | Cytotoxic | MCF-7 (breast cancer) | IC₅₀ = 2.96 µM and 4.06 µM for compounds 7 and 4 respectively | [14] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives | Anticancer | HepG-2 (liver cancer) | IC₅₀ values near that of doxorubicin (B1662922) for compounds 3, 12 and 14 | [15] |

| Furo[2,3-d]pyrimidine derivatives | VEGFR-2 Inhibition | VEGFR-2 | IC₅₀ = 57.1 nM for compound 4c | [16] |

These examples demonstrate that the furan-2-carbonitrile scaffold can be incorporated into molecules with potent biological activity, supporting its potential as a valuable component in drug design.

Experimental Protocols for Evaluating this compound as a Bioisostere

To rigorously assess the utility of this compound as a bioisostere, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Enzyme/Receptor Binding Assay

This assay is fundamental to determine if the bioisosteric replacement maintains or improves the desired biological activity.

Methodology:

-

Compound Preparation: Prepare stock solutions of the parent compound and the this compound analog in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a microplate format, add the target protein (enzyme or receptor) to a buffer solution.

-

Incubation: Add serial dilutions of the test compounds to the wells and incubate for a predetermined time at a specific temperature.

-

Activity Measurement: Initiate the reaction (for enzymes) by adding the substrate or (for receptors) a radiolabeled ligand. Measure the resulting signal (e.g., fluorescence, absorbance, radioactivity) using a plate reader.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ or Kᵢ value.[17]

Metabolic Stability Assay

Assessing metabolic stability is crucial to predict the in vivo half-life of a compound. Liver microsomes or hepatocytes are commonly used for this purpose.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (or hepatocytes), a NADPH-regenerating system (for Phase I metabolism), and the test compound in a phosphate (B84403) buffer.

-

Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Cell Permeability Assay (e.g., Caco-2 Assay)

This assay evaluates the ability of a compound to cross the intestinal barrier, providing an indication of its potential oral bioavailability.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports in Transwell plates until they form a confluent monolayer.

-

Assay Initiation: Add the test compound to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability) of the monolayer.

-

Incubation: Incubate the plates at 37°C.

-

Sampling: At specified time points, collect aliquots from the receiver compartment.

-

Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[18][19][20][21]

Conclusion

This compound represents a promising and versatile scaffold for bioisosteric replacement in medicinal chemistry. Its unique electronic and steric properties, conferred by the furan ring, offer opportunities to modulate the pharmacological profile of drug candidates in ways that may not be achievable with more traditional bioisosteres. While direct comparative data with established functional groups like benzonitrile remains an area for further investigation, the demonstrated biological activity of numerous this compound-containing compounds underscores its potential. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound as a bioisostere, enabling medicinal chemists to make data-driven decisions in their lead optimization campaigns. As the demand for novel chemical matter with improved drug-like properties continues to grow, the exploration of underutilized bioisosteres like this compound will be crucial for the future of drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem-space.com [chem-space.com]

- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. ijabbr.com [ijabbr.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]

Industrial Synthesis of 2-Furonitrile via Ammoxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the industrial synthesis of 2-furonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the vapor-phase ammoxidation of furfural (B47365), the dominant industrial manufacturing route. This document outlines the core process, catalytic systems, reaction mechanisms, and experimental considerations.

Process Overview

The industrial production of this compound is predominantly achieved through a continuous, vapor-phase ammoxidation process. In this reaction, furfural is reacted with ammonia (B1221849) and an oxygen source (typically air) at high temperatures over a solid-state catalyst. The overall reaction can be summarized as follows:

C₅H₄O₂ (Furfural) + NH₃ + 0.5 O₂ → C₅H₃NO (this compound) + 2 H₂O

The process is typically carried out in a fixed-bed reactor, which provides a high surface area for the catalyst and allows for efficient heat and mass transfer.

Catalytic Systems

The cornerstone of the industrial ammoxidation of furfural is the use of mixed metal oxide catalysts, with bismuth molybdates being the most cited and commercially significant. These catalysts are known for their high selectivity and activity in the ammoxidation of various organic substrates.

Catalyst Composition

Bismuth molybdate (B1676688) catalysts exist in several phases, with the most common being α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆. The specific phase and the Bi/Mo atomic ratio significantly influence the catalyst's performance. For the ammoxidation of substrates analogous to furfural, such as propylene (B89431) to acrylonitrile, multicomponent catalysts are often employed to enhance activity, selectivity, and stability. These catalysts frequently contain promoters.

Table 1: Typical Composition of Bismuth Molybdate-Based Catalysts for Ammoxidation

| Component | Function | Typical Weight % (in multicomponent systems) |

| Bismuth (Bi) | Primary active site for substrate activation | 5-15% |

| Molybdenum (Mo) | Facilitates oxygen insertion and nitrile formation | 20-50% |

| Iron (Fe) | Promoter, enhances redox properties | 1-10% |

| Cobalt (Co) / Nickel (Ni) | Promoters, improve catalyst stability and selectivity | 1-10% |

| Phosphorus (P) | Promoter, enhances surface acidity and selectivity | 0.1-2% |

| Alkali Metals (K, Cs) | Promoters, modify surface acidity | <1% |

| Support (e.g., SiO₂) | Provides mechanical strength and surface area | 30-60% |

Note: The exact compositions of commercial catalysts are often proprietary. The values presented are indicative based on the scientific and patent literature for similar ammoxidation processes.

Reaction Conditions and Performance

The operating conditions for the vapor-phase ammoxidation of furfural are critical for maximizing the yield and selectivity towards this compound while minimizing the formation of byproducts such as carbon oxides (CO, CO₂) and degradation products.

Table 2: Typical Operating Conditions and Performance for Furfural Ammoxidation

| Parameter | Typical Range/Value |

| Temperature | 440 - 480 °C[1] |

| Pressure | Atmospheric to slightly above (1-3 bar) |

| Catalyst | Bismuth Molybdate-based |

| Reactant Molar Ratio (Furfural:NH₃:Air) | 1 : 2-5 : 15-30 (Inferred from analogous processes) |

| Gas Hourly Space Velocity (GHSV) | 1000 - 3000 h⁻¹ (Inferred from analogous processes) |

| Furfural Conversion | > 90% (Expected) |

| This compound Selectivity | 70 - 85% (Expected) |

| This compound Yield | 65 - 75% (Expected) |

Note: Quantitative performance data for the industrial ammoxidation of furfural is not widely available in open literature. The expected conversion, selectivity, and yield are estimations based on the general performance of bismuth molybdate catalysts in similar ammoxidation reactions.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the vapor-phase ammoxidation of furfural in a fixed-bed reactor can be outlined as follows.

Catalyst Preparation (Co-precipitation Method)

-

Solution A: Dissolve a stoichiometric amount of bismuth nitrate (B79036) pentahydrate in dilute nitric acid.

-

Solution B: Dissolve a corresponding stoichiometric amount of ammonium (B1175870) heptamolybdate tetrahydrate in deionized water.

-

Precipitation: Slowly add Solution B to Solution A with vigorous stirring to form a precipitate. The pH is maintained in the acidic range.

-

Aging: The resulting slurry is aged for several hours at room temperature.

-

Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove residual ions.

-

Drying: The filter cake is dried in an oven at 110-120 °C overnight.

-

Calcination: The dried solid is calcined in a furnace in a flow of air. The temperature is ramped slowly to a final temperature of 500-600 °C and held for several hours to form the active crystalline phase.

-

Formulation: The calcined catalyst powder is then pressed, crushed, and sieved to the desired particle size for loading into the reactor.

Fixed-Bed Reactor Setup and Operation

A typical laboratory or pilot-plant setup for vapor-phase ammoxidation is depicted in the workflow diagram below.

-

Reactor Loading: A quartz or stainless-steel tubular reactor is packed with a known amount of the prepared catalyst, typically supported on quartz wool.

-

System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heating: The reactor is heated to the desired reaction temperature (440-480 °C) under a continuous flow of inert gas.

-

Reactant Feed: A mixture of furfural, ammonia, and air is introduced into the reactor at controlled flow rates. Furfural is typically vaporized by passing the inert gas through a heated saturator or by direct injection using a syringe pump into a heated zone.

-

Reaction: The gaseous reactants pass through the heated catalyst bed where the ammoxidation reaction occurs.

-

Product Collection: The reactor effluent is passed through a series of condensers and cold traps to collect the liquid products (this compound and unreacted furfural) and water.

-

Analysis: The collected liquid products are analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to this compound. The gaseous effluent can be analyzed by an online GC or mass spectrometer to quantify byproducts like CO and CO₂.

Visualizations

Experimental Workflow

References

Laboratory-Scale Synthesis of 2-Cyanofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established and emerging laboratory-scale methods for the synthesis of 2-cyanofuran (also known as 2-furonitrile), a valuable heterocyclic nitrile intermediate in pharmaceutical and fine chemical synthesis. The following sections detail both chemoenzymatic and traditional chemical pathways, presenting quantitative data, step-by-step experimental protocols, and logical workflow diagrams to facilitate practical application in a research setting.

Introduction

2-Cyanofuran is a furan (B31954) derivative featuring a nitrile group at the 2-position. Its utility as a building block in the synthesis of more complex molecules has driven the development of various synthetic strategies.[1] While industrial production often relies on high-temperature, vapor-phase ammoxidation of furfural (B47365), laboratory-scale preparations necessitate methods that are more amenable to standard laboratory equipment and conditions.[1] This document focuses on accessible and reproducible methods, primarily starting from readily available furfural, a biomass-derived aldehyde.

Key approaches discussed include a two-step chemoenzymatic process involving the formation and subsequent enzymatic dehydration of furfural oxime, and a classic chemical dehydration of furfural oxime using acetic anhydride (B1165640). These methods offer distinct advantages, with the biocatalytic route providing a cyanide-free, mild alternative to traditional chemical synthesis.[2]

Synthesis Routes and Quantitative Data

Two primary laboratory-scale routes for the synthesis of 2-cyanofuran are presented below. The quantitative data for each key reaction step is summarized for clear comparison.

Route 1: Chemoenzymatic Synthesis from Furfural

This modern approach involves two distinct steps: the chemical synthesis of the intermediate, 2-furaldehyde oxime (furfural oxime), followed by its biocatalytic dehydration to 2-cyanofuran.

Table 1: Quantitative Data for the Synthesis of 2-Furaldehyde Oxime

| Parameter | Value | Reference |

| Starting Material | Furfural | [3] |

| Reagents | Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) | [3] |

| Sodium carbonate (Na₂CO₃) | [3] | |

| Molar Ratio | Furfural : NH₂OH·HCl : Na₂CO₃ (approx.) | 1 : 1.2 : 0.6 |

| Solvent | Water, Ethyl Acetate (B1210297) (for extraction) | [3] |

| Temperature | 50 °C | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | Not explicitly stated, but reaction goes to completion. | [3] |

Table 2: Quantitative Data for the Enzymatic Dehydration of 2-Furaldehyde Oxime

| Parameter | Value | Reference |

| Starting Material | 2-Furaldehyde Oxime (2-FOx) | [3] |

| Biocatalyst | Recombinant E. coli expressing Aldoxime Dehydratase (OxdF1) | [3] |

| Substrate Concentration | 100 mM (55.5 mg in 5 mL total volume) | [3] |

| Catalyst Loading | 30 mg·mL⁻¹ (wet cell weight) | [3] |

| Buffer | 50 mM Potassium Phosphate (B84403) Buffer (PPB) | [3] |

| pH | 7.0 | [3] |

| Co-solvent | Ethanol (B145695) (10% v/v) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 2 hours | [3] |

| Conversion | Complete (100%) | [3] |

| Space-Time Yield | 6.2 g·L⁻¹·h⁻¹ (at 100 mM substrate) | [3] |

Route 2: Chemical Synthesis via Dehydration of 2-Furaldehyde Oxime

This traditional method employs a chemical dehydrating agent, acetic anhydride, to convert the oxime intermediate into the desired nitrile. The protocol is adapted from a reliable Organic Syntheses procedure for a similar aromatic aldoxime.[4]

Table 3: Quantitative Data for the Dehydration of Aldoxime with Acetic Anhydride

| Parameter | Value (Adapted) | Reference |

| Starting Material | 2-Furaldehyde Oxime | [4] |

| Reagent | Acetic Anhydride | [4] |

| Mass Ratio | 2-Furaldehyde Oxime : Acetic Anhydride (approx.) | 1 : 0.9 (w/w) |

| Solvent | None (neat) | [4] |

| Temperature | Gentle boiling | [4] |

| Reaction Time | 20 minutes after initial vigorous reaction subsides | [4] |

| Yield | 70-76% (based on analogous veratraldoxime reaction) | [4] |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1A: Synthesis of 2-Furaldehyde Oxime

This procedure outlines the formation of the oxime intermediate from furfural.

-

Combine furfural (1.0 eq) with an aqueous solution of hydroxylamine hydrochloride (1.2 eq).

-

To this mixture, add a saturated aqueous solution of sodium carbonate (0.6 eq) dropwise.

-

Heat the reaction mixture to 50 °C and stir for 5 hours, or until analysis (e.g., by TLC or HPLC) indicates complete consumption of furfural.[3]

-

After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2-furaldehyde oxime, which can be purified further or used directly in the next step.[3]

Protocol 1B: Enzymatic Dehydration of 2-Furaldehyde Oxime

This procedure describes the conversion of the oxime to 2-cyanofuran using an aldoxime dehydratase.

-

Prepare a 50 mM potassium phosphate buffer (PPB) and adjust the pH to 7.0.

-

In a suitable reaction vessel, dissolve 2-furaldehyde oxime (55.5 mg, 0.5 mmol) in ethanol (0.5 mL).

-

Add 4.5 mL of the 50 mM, pH 7.0 PPB containing the recombinant E. coli cells (wet cell weight: 150 mg, for a final concentration of 30 mg/mL).[3]

-

Stir the resulting mixture at room temperature for 2 hours.

-

Monitor the reaction progress by HPLC or GC-MS.

-

Upon completion, terminate the reaction by centrifuging the mixture at high speed (e.g., 12,000 x g for 5 minutes) to pellet the cells.

-

The supernatant containing the 2-cyanofuran product can be decanted and subjected to extraction and further purification.[3]

Protocol 2: Chemical Dehydration of 2-Furaldehyde Oxime with Acetic Anhydride

This protocol details the classic chemical synthesis of 2-cyanofuran from its oxime.

-

Place 2-furaldehyde oxime (1.0 eq) and acetic anhydride (~0.9 eq by weight) in a round-bottomed flask fitted with an air condenser.[4]

-

Heat the mixture cautiously. A vigorous exothermic reaction will occur. Remove the heat source once the reaction begins.

-

After the initial vigorous reaction has subsided, gently boil the solution for an additional 20 minutes.[4]

-

Carefully pour the hot reaction mixture into a beaker containing cold water, while stirring.

-

Continue stirring as the mixture cools. The 2-cyanofuran product should separate and may crystallize.

-

Collect the product by filtration, wash thoroughly with cold water, and allow it to air dry.

-

The crude product can be further purified by recrystallization or distillation. The expected yield is in the range of 70-76%.[4]

Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

Other Synthetic Approaches

While the protocols above are detailed for direct implementation, several other methods for the synthesis of 2-cyanofuran have been reported in the literature. These are briefly mentioned here as potential alternative strategies.

-

Dehydration of 2-Furamide (B1196590): The conversion of 2-furamide to 2-cyanofuran can be achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅).[1] This method is analogous to the classic conversion of benzamide (B126) to benzonitrile.

-

Sandmeyer Reaction: This classic transformation involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5] In principle, this could be applied to 2-aminofuran, although the stability of this starting material can be a challenge.

-

Palladium-Catalyzed Cyanation: Modern cross-coupling methods allow for the cyanation of aryl halides. The palladium-catalyzed cyanation of 2-bromofuran (B1272941) or 2-chlorofuran (B3031412) using a suitable cyanide source like potassium hexacyanoferrate(II) represents a potential route.[6]

These alternative routes may require more specialized reagents or optimization but offer additional pathways for synthetic chemists to explore.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

2-Furonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Furonitrile (CAS No. 617-90-3). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting. All quantitative data is summarized in tables for clarity, and key procedures are illustrated with diagrams.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It causes serious eye damage.[1][2][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1][2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][2][4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1][2][4] |

Table 2: Signal Word and Pictograms

| Signal Word | Pictograms |

| Danger[2] | Flame, Corrosion, Exclamation Mark |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][5][6] |

| Molecular Formula | C5H3NO[1][4] |

| Molecular Weight | 93.08 g/mol [1][4] |

| Boiling Point | 146 - 148 °C[1][5] |

| Melting Point | 147 - 148 °C[1] |

| Flash Point | 35 °C (95 °F) - closed cup[1][5] |

| Density | 1.064 g/mL at 25 °C |

| Water Solubility | Slightly soluble in water.[3] Soluble in most common organic solvents.[3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Safe Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[1][2][3] Handling should be performed in a well-ventilated place.[2][3][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

-

Hygiene: Do not eat, drink, or smoke when using this product.[1][2][3] Wash hands thoroughly after handling.[1][2][3]

-

Fire Prevention: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][3] Use non-sparking tools.[2][3] Take action to prevent static discharges by grounding and bonding containers and receiving equipment.[1][2][3]

-

General Precautions: Avoid contact with skin and eyes.[1][3] Avoid inhalation of vapor or mist.[1]

Storage

-

Conditions: Store in a well-ventilated place.[1][2][3] Keep the container tightly closed in a dry and cool place.[1][2][3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for preventing exposure.

Table 4: Exposure Controls and Personal Protective Equipment

| Control | Specification |

| Engineering Controls | Handle in a well-ventilated area.[2][3] Use a local exhaust if dust or aerosol will be generated.[7] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required in situations with a risk of splashing.[1][8] |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[1][9] Wear impervious protective clothing, such as a lab coat or a chemical-resistant suit.[1][2][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)). |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration.[1][2][10] Seek medical attention immediately.[2][5] |

| Skin Contact | Take off immediately all contaminated clothing.[2][3] Wash the affected area with plenty of soap and water.[1][2][10] Seek medical attention.[1][2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek medical attention immediately.[5] |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Seek medical attention immediately.[2] |

Below is a diagram illustrating the general first aid workflow.

Fire-Fighting Measures

This compound is a flammable liquid, requiring specific fire-fighting measures.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

-

Specific Hazards: Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[1][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

-

Further Information: Use water spray to cool unopened containers.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment, including respiratory protection.[1] Avoid breathing vapors, mist, or gas.[1][2] Ensure adequate ventilation.[1][2]

-

Emergency Procedures: Evacuate personnel to a safe area.[1][2] Remove all sources of ignition.[1][5]

-

Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]

The following diagram outlines the logical workflow for responding to a this compound spill.

Toxicological Information

This compound is classified as acutely toxic. The primary routes of exposure are inhalation, ingestion, and skin absorption. Symptoms of exposure can include irritation to the eyes, nose, and throat, headache, dizziness, and nausea.[11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][5] Do not empty into drains.[5]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly familiar with its hazards and follow all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. gonowsafety.com [gonowsafety.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

Methodological & Application

Application Notes and Protocols: The Use of 2-Furonitrile in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-furonitrile in Grignard reactions for the synthesis of valuable 2-furyl ketones. This method offers a robust pathway to intermediates crucial in the development of pharmaceuticals and other fine chemicals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. When applied to nitriles, this reaction provides a direct route to ketones.[1][2][3] Specifically, the reaction of this compound with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the nitrile carbon, forming an intermediate imine anion. Subsequent acidic hydrolysis of this intermediate yields the corresponding 2-furyl ketone.[1][2] This process is a powerful tool for introducing a variety of alkyl, aryl, or vinyl groups at the carbonyl position of the furan (B31954) ring, a scaffold present in numerous biologically active compounds.

Reaction Mechanism and Considerations

The generally accepted mechanism for the Grignard reaction with nitriles involves a two-step process:

-

Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in this compound. This addition breaks the carbon-nitrogen pi bond, resulting in the formation of a magnesium salt of an imine (an imine anion).[1][2] A key feature of this reaction is that it typically proceeds in a 1:1 stoichiometry, as the negatively charged imine intermediate is resistant to further attack by the Grignard reagent.[2]

-